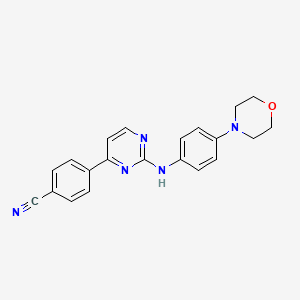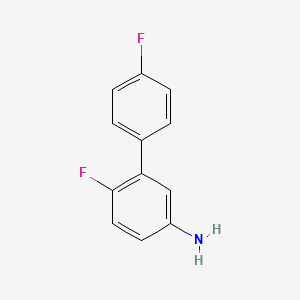
alpha,alpha,alpha-Trifluoro-2'-amino-3',5'-dichloroacetophenone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Amino-3,5-dichloro-phenyl)-2,2,2-trifluoro-ethanone is a compound of interest in various fields of chemistry and biology due to its unique structural features and potential applications. This compound contains an amino group, two chlorine atoms, and a trifluoromethyl group attached to a phenyl ring, making it a versatile molecule for synthetic and analytical purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-3,5-dichloro-phenyl)-2,2,2-trifluoro-ethanone can be achieved through a Friedel-Crafts alkylation reaction. This involves the reaction of substituted anilines with ninhydrin in the presence of molecular iodine at ambient temperature. The reaction is cost-effective, regioselective, and environmentally benign .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the Friedel-Crafts alkylation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification processes to remove any by-products or impurities.
化学反应分析
Types of Reactions
1-(2-Amino-3,5-dichloro-phenyl)-2,2,2-trifluoro-ethanone can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Formation of nitro derivatives or other oxidized products.
Reduction: Formation of amines or other reduced products.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
1-(2-Amino-3,5-dichloro-phenyl)-2,2,2-trifluoro-ethanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(2-Amino-3,5-dichloro-phenyl)-2,2,2-trifluoro-ethanone involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions. The chlorine atoms may also participate in halogen bonding, contributing to the compound’s overall activity.
相似化合物的比较
Similar Compounds
- 1-(2-Amino-4,6-dichloro-phenyl)-2,2,2-trifluoro-ethanone
- 1-(2-Amino-3,5-dibromo-phenyl)-2,2,2-trifluoro-ethanone
- 1-(2-Amino-3,5-dichloro-phenyl)-2,2,2-trifluoro-propanone
Uniqueness
1-(2-Amino-3,5-dichloro-phenyl)-2,2,2-trifluoro-ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
分子式 |
C8H4Cl2F3NO |
|---|---|
分子量 |
258.02 g/mol |
IUPAC 名称 |
1-(2-amino-3,5-dichlorophenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C8H4Cl2F3NO/c9-3-1-4(6(14)5(10)2-3)7(15)8(11,12)13/h1-2H,14H2 |
InChI 键 |
ZNQJBPDTWZHMGI-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1C(=O)C(F)(F)F)N)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



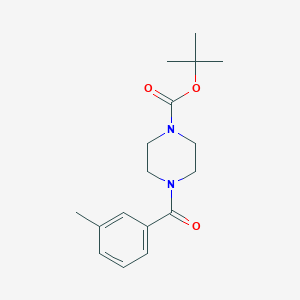
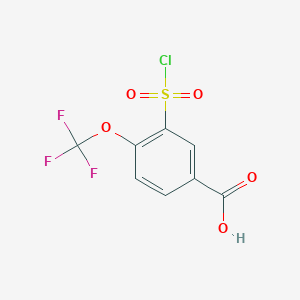
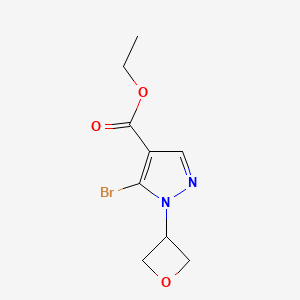

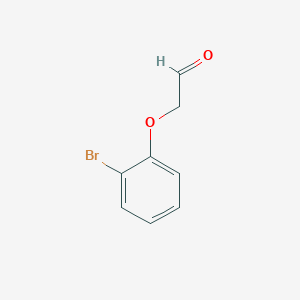
![2-Naphthalenecarboxamide, 4-[(4-ethylphenyl)azo]-3-hydroxy-N-(4-methoxyphenyl)-](/img/structure/B13933091.png)
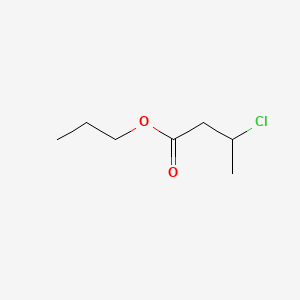
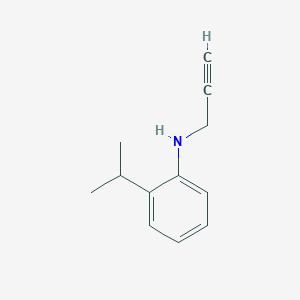
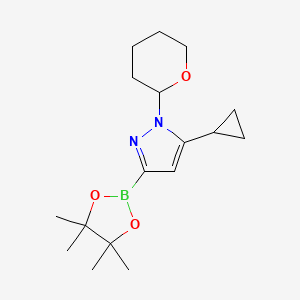
![furo[2,3-b]pyridin-3(2H)-one hydrochloride](/img/structure/B13933102.png)

